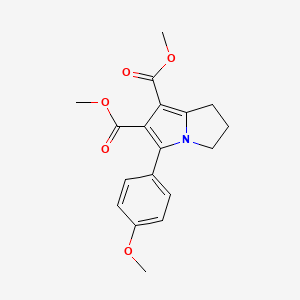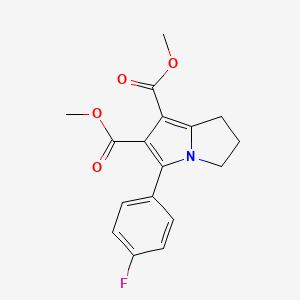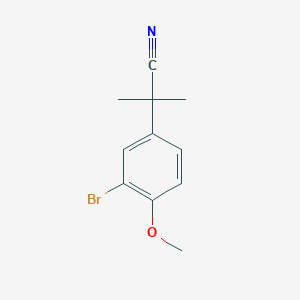
4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one
Vue d'ensemble
Description
4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one, also known as DMAPC, is an organic compound with a wide range of scientific applications. Its molecular structure consists of a cyclohexane ring with a methoxy group and a dimethylamino group attached. DMAPC is a versatile compound that has been widely used in organic synthesis, drug discovery, and biochemical and physiological studies.
Applications De Recherche Scientifique
Neurochemical Profile and Antidepressant Activity
4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one has been identified as having a neurochemical profile predictive of antidepressant activity. This compound, like tricyclic antidepressants, inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake, which includes dopamine as well as norepinephrine and serotonin, but without the side effects common to tricyclic therapy (Muth et al., 1986).
Analgesic Properties
This compound also shows potential in the field of analgesics. Derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones substituted with m-hydroxy groups exhibit narcotic antagonist activity. Amino alcohols derived from the free ketones with phenethyl Grignard reagents are identified as potent analgesics (Lednicer et al., 1981).
Crystal Structure Characterization
The crystal structure of the racemic 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol, a derivative of 4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one, has been characterized, revealing its intramolecular hydrogen-bonded structure and conformational features (Tessler & Goldberg, 2004).
Antifungal Applications
Compounds derived from 4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one, such as chalcones and pyrazolines, have shown promising antifungal activities against various fungal species. These derivatives have been particularly effective against dermatophytes (Illicachi et al., 2017).
Synthesis of Novel Compounds
There has been significant research in synthesizing novel compounds using 4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one as a base. Examples include the creation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives with potential central nervous system applications (Martin et al., 1981).
Controlled Release Systems in Drug Delivery
There is ongoing research on encapsulating DBA analogs of 4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one in poly(lactic acid) membranes for potential use in controlled drug release systems and tissue engineering (Alcántara Blanco et al., 2020).
Propriétés
IUPAC Name |
4-(dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-16(2)15(9-7-13(17)8-10-15)12-5-4-6-14(11-12)18-3/h4-6,11H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFSATBFVKGPKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3037804.png)


![2-[[3-cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N,N-diethylacetamide](/img/structure/B3037807.png)
![2-Amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3037808.png)
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037809.png)
![6-Cyclopropyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037811.png)
![2-[3-cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3037812.png)
![4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3037813.png)



![3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B3037822.png)
